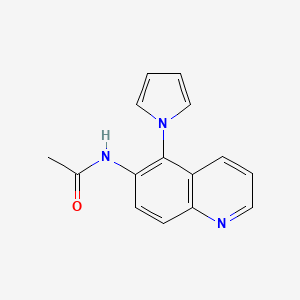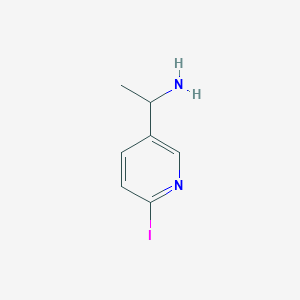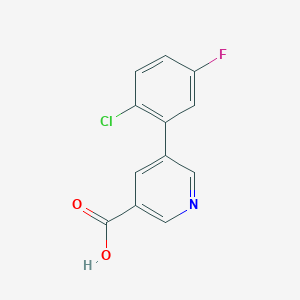
3-Bromo-4-methoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 4-methoxy-2-methylquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxy-2-methylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Reactions: Products include various quinoline derivatives with different substituents at the 3-position.
Oxidation Reactions: Products include quinoline-4-carboxylic acids and related compounds.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methoxy-2-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom can enhance its binding affinity and selectivity towards specific targets. The methoxy and methyl groups can modulate its lipophilicity and membrane permeability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoquinoline: Lacks the methoxy and methyl groups, affecting its chemical properties and applications.
2-Methylquinoline: Lacks both the bromine and methoxy groups, leading to different chemical behavior and uses.
Uniqueness
3-Bromo-4-methoxy-2-methylquinoline is unique due to the combination of bromine, methoxy, and methyl groups in the quinoline ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-10(12)11(14-2)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3 |
Clave InChI |
WQQIOJOVLDWFTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




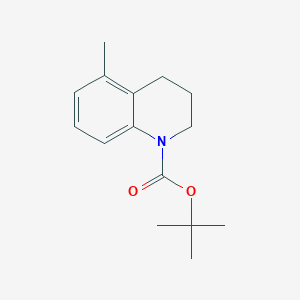
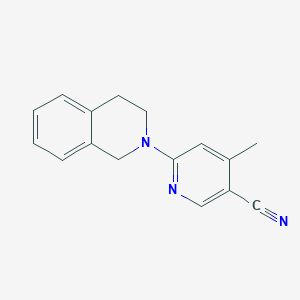


![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)

